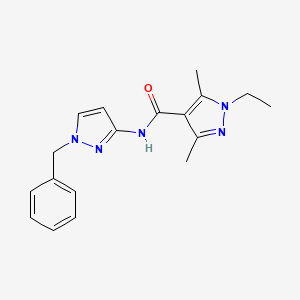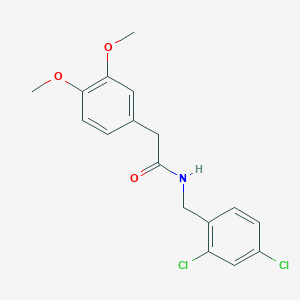![molecular formula C18H11ClIN3O5 B10895210 N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide](/img/structure/B10895210.png)
N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” is a complex organic compound that features a combination of aromatic rings, halogen substituents, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” typically involves the following steps:
Formation of the Furyl Aldehyde Intermediate: The initial step involves the synthesis of the furyl aldehyde intermediate by reacting 5-(2-chloro-5-nitrophenyl)-2-furan with an appropriate aldehyde under acidic or basic conditions.
Condensation Reaction: The furyl aldehyde intermediate is then subjected to a condensation reaction with 3-hydroxy-4-iodobenzohydrazide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and furyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Halogen substituents (chlorine and iodine) can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium iodide in acetone (Finkelstein reaction), or other nucleophiles under appropriate conditions.
Major Products
Oxidized Derivatives: Various carboxylic acids, ketones, or aldehydes.
Reduced Derivatives: Amines or hydroxylamines.
Substituted Products: Compounds with different halogen or functional group substitutions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mécanisme D'action
The mechanism of action of “N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’~1~-{(E)-1-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE
- N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-THIENYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE
Uniqueness
The unique combination of substituents in “N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” imparts distinct chemical and physical properties, making it a valuable compound for specific applications. Its structural features may confer enhanced biological activity or improved stability compared to similar compounds.
Propriétés
Formule moléculaire |
C18H11ClIN3O5 |
|---|---|
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-3-hydroxy-4-iodobenzamide |
InChI |
InChI=1S/C18H11ClIN3O5/c19-14-4-2-11(23(26)27)8-13(14)17-6-3-12(28-17)9-21-22-18(25)10-1-5-15(20)16(24)7-10/h1-9,24H,(H,22,25)/b21-9+ |
Clé InChI |
SWQXGMNZEFOFBS-ZVBGSRNCSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)O)I |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10895131.png)

![N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10895137.png)
![(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10895145.png)

![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B10895181.png)
![(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10895186.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B10895189.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10895197.png)
![N-(4-cyanophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10895203.png)
![(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B10895208.png)
